molecular formula C9H11N3 B13963086 2,3-Diamino-4,6-dimethylbenzonitrile CAS No. 344595-76-2

2,3-Diamino-4,6-dimethylbenzonitrile

Cat. No.: B13963086
CAS No.: 344595-76-2
M. Wt: 161.20 g/mol
InChI Key: MMXRUEODEADSFO-UHFFFAOYSA-N
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Description

2,3-Diamino-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 3 positions and two methyl groups at the 4 and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-4,6-dimethylbenzonitrile typically involves the nitration of 2,3-dimethylbenzonitrile followed by reduction. The nitration process introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Diamino-4,6-dimethylbenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diamino-4,6-dimethylbenzonitrile involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminotoluene: Similar structure but lacks the nitrile group.

    4,6-Dimethyl-2,3-diaminopyridine: Contains a pyridine ring instead of a benzene ring.

    2,3-Diamino-5-bromopyridine: Contains a bromine atom and a pyridine ring.

Uniqueness

2,3-Diamino-4,6-dimethylbenzonitrile is unique due to the presence of both amino and nitrile groups on a dimethyl-substituted benzene ring.

Properties

CAS No.

344595-76-2

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2,3-diamino-4,6-dimethylbenzonitrile

InChI

InChI=1S/C9H11N3/c1-5-3-6(2)8(11)9(12)7(5)4-10/h3H,11-12H2,1-2H3

InChI Key

MMXRUEODEADSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C#N)N)N)C

Origin of Product

United States

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